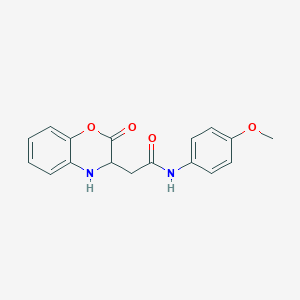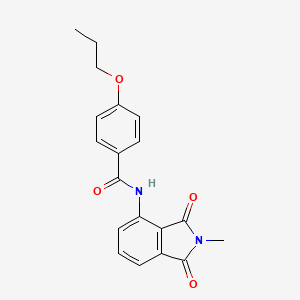![molecular formula C24H32N2O4 B4555967 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide](/img/structure/B4555967.png)
2-[5-Methyl-2-(propan-2-yl)phenoxy]-N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide
Overview
Description
2-[5-Methyl-2-(propan-2-yl)phenoxy]-N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two phenoxy groups, each substituted with a methyl and an isopropyl group, connected through an acetohydrazide linkage.
Preparation Methods
The synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide typically involves multiple steps, starting from the preparation of the phenoxyacetyl derivatives. The reaction conditions often include the use of hydrazine hydrate as a reagent under controlled temperature and pH conditions to ensure the formation of the desired acetohydrazide linkage. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, especially under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[5-Methyl-2-(propan-2-yl)phenoxy]-N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The phenoxy groups and the acetohydrazide linkage play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other phenoxyacetyl derivatives and hydrazides. What sets 2-[5-Methyl-2-(propan-2-yl)phenoxy]-N’-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}acetohydrazide apart is its unique combination of substituents and the specific acetohydrazide linkage, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-15(2)19-9-7-17(5)11-21(19)29-13-23(27)25-26-24(28)14-30-22-12-18(6)8-10-20(22)16(3)4/h7-12,15-16H,13-14H2,1-6H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXTTXQGRWWLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)COC2=C(C=CC(=C2)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)-2-(THIOPHENE-2-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B4555889.png)
![4-methoxy-N-methyl-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4555891.png)

![4-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4555903.png)
![2-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B4555905.png)
![N-(2-methoxy-5-methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4555918.png)

![N-(3-chlorophenyl)-2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4555925.png)
![2,2-dimethyl-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B4555933.png)
![methyl 4-(2-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}ethoxy)benzoate](/img/structure/B4555947.png)
![ETHYL 2-{[(4-METHYLPIPERIDINO)CARBONYL]AMINO}ACETATE](/img/structure/B4555951.png)
![5-(1-ethyl-1H-pyrazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4555975.png)

![(5E)-5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(4-METHYLPHENYL)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B4555993.png)
